molecular formula C28H28ClN3O2 B11060171 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11060171
M. Wt: 474.0 g/mol
InChI Key: FICJUQPOWJJJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidine ring, a benzodiazole moiety, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic synthesisCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes the selection of appropriate solvents, catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

The uniqueness of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-8-12-23(13-9-20)32-19-21(18-27(32)33)28-30-25-6-2-3-7-26(25)31(28)16-4-5-17-34-24-14-10-22(29)11-15-24/h2-3,6-15,21H,4-5,16-19H2,1H3

InChI Key

FICJUQPOWJJJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.